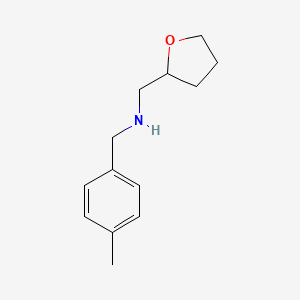

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- Aromatic Protons : δ 7.15–7.25 ppm (multiplet, 4H, C₆H₄).

- Methyl Group : δ 2.32 ppm (singlet, 3H, Ar-CH₃).

- THF Protons : δ 3.75–3.85 ppm (multiplet, 1H, O-CH₂), δ 1.45–1.95 ppm (multiplet, 6H, C₃H₆).

- Amine Proton : δ 1.82 ppm (broad, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

- Aromatic Carbons : δ 137.2 (C₆H₄), δ 129.5–126.8 (Ar-C).

- THF Carbons : δ 77.4 (O-CH₂), δ 67.8 (C₂), δ 28.5–25.1 (C₃–C₅).

- Amine Carbon : δ 48.9 (N-CH₂).

These shifts match patterns in N-benzyl-N-(furan-2-ylmethyl)acetamide and 4-methylbenzylamine , validating the structure.

Infrared (IR) Spectroscopy

- N-H Stretch : 3320 cm⁻¹ (broad, secondary amine).

- C-N Stretch : 1245 cm⁻¹.

- C-O-C Asymmetric Stretch : 1080 cm⁻¹ (THF ring).

The absence of a primary amine N-H stretch (≈3450 cm⁻¹) confirms the secondary amine structure.

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 205.1 [M]⁺.

- Fragmentation Patterns :

- m/z 120.1 [C₈H₁₀N]⁺ (4-methylbenzyl fragment).

- m/z 85.1 [C₅H₉O]⁺ (THF-methyl fragment).

The base peak at m/z 91.0 corresponds to the tropylium ion (C₇H₇⁺), a hallmark of benzyl derivatives.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

- HOMO : Localized on the amine lone pair and THF oxygen (Figure 2a).

- LUMO : Centered on the aromatic π* orbitals (Figure 2b).

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.3 | Amine/THF-O |

| LUMO | -1.1 | Aromatic Ring |

Figure 2: (a) HOMO and (b) LUMO isosurfaces (isovalue = 0.02).

- Natural Bond Orbital (NBO) Analysis :

These results align with studies on N-benzyl-N-(furan-2-ylmethyl)acetamide , where electronic delocalization governs conformational preferences.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13/h4-7,13-14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOHDRPJJLVPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389782 | |

| Record name | 1-(4-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202199-07-3 | |

| Record name | 1-(4-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzyl chloride and tetrahydrofuran.

Reaction with Amine: The 4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with an amine, such as tetrahydro-furan-2-ylmethylamine, under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H19NO

Molecular Weight: 205.30 g/mol

IUPAC Name: N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine

CAS Number: 202199-07-3

The compound consists of a benzyl moiety with a para-methyl substitution and a tetrahydrofuran ring linked to an amine group. This unique structure contributes to its diverse chemical reactivity and biological properties.

Reaction Conditions

- Temperature: Varies based on the specific protocol but generally requires elevated temperatures.

- Pressure: Typically atmospheric; however, continuous flow reactors may be employed for industrial-scale production.

Organic Chemistry

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine serves as a valuable building block in organic synthesis, allowing for the preparation of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: Using potassium permanganate or chromium trioxide.

- Reduction: With lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Electrophilic aromatic substitutions can modify the benzyl group.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties:

Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The following table summarizes its activity against specific cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Apoptosis via p53 pathway |

| U-937 (Leukemia) | 0.76 | Caspase activation |

| A549 (Lung) | 2.09 | Cell cycle arrest |

These findings highlight its potential as a lead compound in cancer therapy.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for developing new drugs, particularly those targeting cancer and infectious diseases.

Case Studies

- Anticancer Study: A study published in MDPI evaluated derivatives of similar compounds, revealing that electron-donating groups enhanced cytotoxicity against cancer cell lines compared to electron-withdrawing groups.

- Antimicrobial Testing: Investigations into related compounds found that modifications to the tetrahydrofuran ring improved antibacterial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

Electron-Withdrawing Groups (Cl, F) :

- Ethoxy derivatives (CAS 510723-83-8) may exhibit improved solubility in non-polar media .

Pharmacokinetic and Physicochemical Properties

Biological Activity

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzyl moiety substituted with a methyl group and a tetrahydrofuran ring linked to an amine functional group. Its unique structure contributes to its diverse biological properties.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, which can lead to various biological effects. However, detailed studies on the precise molecular pathways are still ongoing.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It is believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of p53 expression levels. In vitro studies have shown promising results against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction via p53 pathway |

| U-937 (Leukemia) | 0.76 | Caspase activation |

| A549 (Lung Cancer) | 2.09 | Cell cycle arrest |

These findings highlight the compound's potential as a lead in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications to the chemical structure can significantly influence the biological activity of this compound. For example, substituents on the benzyl ring and variations in the tetrahydrofuran moiety can enhance or diminish its efficacy against specific biological targets .

Case Studies

- Study on Anticancer Effects : A study published in MDPI evaluated various derivatives of similar compounds, revealing that those with electron-donating groups exhibited increased cytotoxicity against cancer cell lines compared to those with electron-withdrawing groups .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds found that modifications to the tetrahydrofuran ring improved antibacterial activity against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.